molecular formula C8H18ClNO2 B2907779 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride CAS No. 90227-47-7

5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride

Cat. No.: B2907779
CAS No.: 90227-47-7
M. Wt: 195.69
InChI Key: RTSOWHLYKZMOOE-UHFFFAOYSA-N
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Description

The compound “5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride” is a hydrochloride salt of an amino acid derivative. It contains a dimethylamino group attached to the 5th carbon and a methyl group attached to the 4th carbon of a pentanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-carbon chain (pentanoic acid) with a carboxylic acid group (-COOH) at one end. The fourth carbon would have a methyl group (-CH3), and the fifth carbon would have a dimethylamino group (-N(CH3)2) attached to it .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in typical reactions involving carboxylic acids and amines. For example, it could undergo decarboxylation, amide formation, or reactions involving the amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. As a hydrochloride salt, it would likely be soluble in water .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Amines can act as bases or nucleophiles in biological systems, and carboxylic acids can participate in various reactions .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. It could potentially be of interest in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

5-(dimethylamino)-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(6-9(2)3)4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVZIYLKXTORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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